molecular formula C8H6BrClO2S B13722026 1-Bromovinyl 4-chlorophenyl sulphone

1-Bromovinyl 4-chlorophenyl sulphone

Cat. No.: B13722026
M. Wt: 281.55 g/mol
InChI Key: HFSNHZMFWNDHDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromovinyl 4-chlorophenyl sulphone typically involves the reaction of 4-chlorophenyl sulfone with a bromovinyl reagent under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Bromovinyl 4-chlorophenyl sulphone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Agents like sodium borohydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

1-Bromovinyl 4-chlorophenyl sulphone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromovinyl 4-chlorophenyl sulphone involves its interaction with specific molecular targets. The bromovinyl group can participate in electrophilic addition reactions, while the sulfone group can engage in various interactions with biological molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in research applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromovinyl 4-chlorophenyl sulphone is unique due to its specific combination of a bromovinyl group and a 4-chlorophenyl sulfone group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse research applications.

Properties

IUPAC Name

1-(1-bromoethenylsulfonyl)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2S/c1-6(9)13(11,12)8-4-2-7(10)3-5-8/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSNHZMFWNDHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(S(=O)(=O)C1=CC=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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